molecular formula C22H22FN3O4S B2370276 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide CAS No. 895803-12-0

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B2370276
CAS No.: 895803-12-0
M. Wt: 443.49
InChI Key: POCUTHPRCRKTCQ-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethoxyphenyl group at the N1 position and a 4-methylthiazole ring substituted with a 4-fluorophenyl group at the N2 position.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-4-6-15(23)7-5-14)10-11-24-20(27)21(28)26-16-8-9-17(29-2)18(12-16)30-3/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCUTHPRCRKTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a synthetic organic compound that has generated interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a dimethoxyphenyl group, a fluorophenyl group, and a thiazole moiety linked through an oxalamide bond, suggests diverse interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H28FN3O4S
  • Molecular Weight : 445.55 g/mol
  • CAS Number : 898432-24-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating that it may affect bacterial growth or survival.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyBiological Activity AssessedKey Findings
Study 1Enzyme inhibition (e.g., COX)Significant inhibition observed at micromolar concentrations.
Study 2Antimicrobial efficacyExhibited bactericidal effects against Gram-positive bacteria.
Study 3CytotoxicityInduced apoptosis in cancer cell lines at higher concentrations.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy.
  • Antibacterial Activity Assessment : Another study focused on the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : Metabolized primarily in the liver; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Primarily excreted via urine; renal clearance studies are ongoing.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison of Oxalamide Derivatives

Compound Name Key Structural Features NOEL (mg/kg/day) Metabolic Pathways
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide (Target) 3,4-Dimethoxyphenyl, 4-fluorophenyl-thiazole Data not available Hydrolysis, thiazole oxidation, demethylation
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () 2,3-Dimethoxybenzyl, pyridine 100 (90-day rat) Hydrolysis, pyridine N-oxidation
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () 2,4-Dimethoxyphenyl, pyridine 100 (90-day rat) Hydrolysis, demethylation, glucuronidation

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